N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzothiazole ring substituted with methoxy and nitro groups, as well as a pyridinylmethyl group, which may contribute to its unique chemical and biological properties.
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-8-9-18(31-2)20-19(17)24-22(32-20)25(13-14-5-4-10-23-12-14)21(27)15-6-3-7-16(11-15)26(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERSEJIEXAKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Nitration: The nitro group can be introduced through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with a pyridinylmethyl group, which can be achieved through nucleophilic substitution reactions using appropriate pyridine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and antiviral activities, as well as its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known biological activities of benzothiazole derivatives.
Industry: The compound may be used in the development of new materials, dyes, and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: Studied for its anti-inflammatory effects.
N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide: Investigated for its antimicrobial activities.
The uniqueness of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Activité Biologique
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Introduction of Methoxy Groups : Methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base are employed to introduce methoxy groups.
- Nitration : The nitro group is incorporated via nitration reactions using a mixture of concentrated nitric and sulfuric acids.
- Coupling with Pyridine Moiety : The final step involves coupling the benzothiazole derivative with a pyridine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit or modulate the activity of enzymes critical to various biological processes.
- DNA/RNA Interaction : The compound can bind to nucleic acids, potentially affecting gene expression and replication.
- Signaling Pathway Modulation : It influences cellular signaling pathways that regulate cell growth, apoptosis, and immune responses .
Pharmacological Studies
Various studies have investigated the pharmacological effects of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Preliminary studies indicate that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory pathways .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers tested the compound on various cancer cell lines. Results indicated that it significantly inhibited proliferation in a dose-dependent manner, outperforming standard chemotherapeutics in some cases .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results revealed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative treatment option .
Data Summary
The following table summarizes key findings from various studies on the biological activity of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide:
Q & A
Q. How can the synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including benzo[d]thiazole ring formation and sequential amidation. Key steps:
- Cyclization : Use 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the thiazole core .
- Amidation : React the intermediate with 3-nitrobenzoyl chloride and pyridin-3-ylmethylamine under anhydrous conditions (e.g., DMF, 0–5°C).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethoxy, nitro groups) and amide bond formation .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .
- IR Spectroscopy : Identify functional groups (e.g., NO2 stretch ~1520 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- Elemental Analysis : Ensure C/H/N/S ratios match theoretical values .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. What mechanistic hypotheses explain the reactivity of the nitro group in this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at the benzamide ring. To test:
- Kinetic Studies : Compare reaction rates (e.g., nitration vs. halogenation) under controlled conditions .
- DFT Calculations : Model electron density maps to predict reactive sites .
- Isotopic Labeling : Track nitro group reduction (e.g., using 15N-labeled analogs in catalytic hydrogenation) .
Q. How can structure-activity relationship (SAR) studies be structured to improve bioactivity?
- Methodological Answer :
- Vary Substituents : Synthesize analogs with modified methoxy (e.g., ethoxy), nitro (e.g., cyano), or pyridinylmethyl groups .
- Assay Parallels : Test analogs in dose-response assays (e.g., IC50 in cancer cells) to correlate substituents with potency .
- Crystallography : Resolve ligand-target co-crystals (e.g., with tubulin or kinases) to identify binding motifs .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (via shake-flask method), metabolic stability (liver microsomes), and plasma protein binding .
- Formulation Adjustments : Use hydrochloride salts or PEGylation to enhance bioavailability .
- In Vivo Models : Validate in xenograft mice with tumor volume monitoring and histopathology .
Q. What strategies mitigate interference from impurities in biological assays?
- Methodological Answer :
- HPLC-PDA : Detect and quantify impurities (e.g., unreacted intermediates) at 254 nm .
- Blank Controls : Run assays with purified solvent and intermediate fractions to identify false positives .
- LC-MS/MS : Confirm compound integrity post-assay (e.g., check for degradation products) .
Q. How can in silico modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR, DNA gyrase) with published crystal structures .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR Models : Train on datasets of benzothiazole analogs to predict IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
